molecular formula C18H29NO4 B13068534 9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azadispiro[2.2.56.23]tridecane-2-carboxylic acid

9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azadispiro[2.2.56.23]tridecane-2-carboxylic acid

Cat. No.: B13068534
M. Wt: 323.4 g/mol
InChI Key: LKCRPXMPCWLRBF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azadispiro[2.2.56.23]tridecane-2-carboxylic acid features a unique dispirocyclic framework with a bicyclic system (spiro[2.2.56.23]tridecane) and a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom. Key properties include:

  • Molecular Formula: C₁₄H₂₃NO₅
  • Molecular Weight: 285.336 g/mol
  • Exact Mass: 285.158 Da
  • LogP: 1.815 (indicating moderate hydrophobicity) .

Such compounds are often intermediates in medicinal chemistry for conformational restriction of pharmacophores or peptide synthesis .

Properties

Molecular Formula

C18H29NO4

Molecular Weight

323.4 g/mol

IUPAC Name

9-[(2-methylpropan-2-yl)oxycarbonyl]-9-azadispiro[2.2.56.23]tridecane-2-carboxylic acid

InChI

InChI=1S/C18H29NO4/c1-16(2,3)23-15(22)19-10-8-17(9-11-19)4-6-18(7-5-17)12-13(18)14(20)21/h13H,4-12H2,1-3H3,(H,20,21)

InChI Key

LKCRPXMPCWLRBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC3(CC2)CC3C(=O)O)CC1

Origin of Product

United States

Preparation Methods

Starting Materials

  • The synthesis often begins with a suitable nitrogen-containing bicyclic or spirocyclic amine or amino acid precursor.
  • The carboxylic acid functionality may be introduced or already present in the starting material.
  • The Boc protecting group is introduced using tert-butyl dicarbonate (Boc2O) as the reagent.

Protection of the Nitrogen Atom

  • The nitrogen atom is protected by reaction with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
  • This step typically occurs under mild conditions (room temperature to 40 °C) in an organic solvent like dichloromethane or tetrahydrofuran.
  • The reaction proceeds via nucleophilic attack of the nitrogen on Boc2O, yielding the N-Boc protected intermediate.

Formation of the Spirocyclic or Bicyclic Framework

  • The bicyclic or dispiro framework is constructed either prior to or after Boc protection.
  • Common methods include intramolecular cyclization reactions, ring-closing metathesis, or stepwise ring formation using appropriate di-functionalized precursors.
  • For azadispiro compounds, nitrogen insertion into the spiro framework is typically achieved via amination or ring expansion reactions.

Introduction or Preservation of Carboxylic Acid Group

  • The carboxylic acid group can be introduced via oxidation of an alcohol precursor or by using carboxylated starting materials.
  • If ester groups are present initially, hydrolysis under acidic or basic conditions yields the free acid.
  • The Boc group is stable under mild acidic hydrolysis conditions, allowing selective deprotection if needed later.

Specific Preparation Methods from Literature and Patents

Although direct preparation details for “9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azadispiro[2.2.56.23]tridecane-2-carboxylic acid” are limited, related compounds have been synthesized as follows:

Step Description Conditions Notes
1 Starting from 9-azabicyclo[4.2.1]nonane-5-carboxylic acid or analogous nitrogenous bicyclic acid Commercially available or synthesized via intramolecular cyclization Provides core bicyclic scaffold
2 Protection of nitrogen with Boc2O Boc2O, base (e.g., Et3N), DCM, 0-40 °C, 2-4 h Yields N-Boc protected intermediate with high selectivity
3 Formation of dispiro or trispiral frameworks Ring-closing reactions, amination, or spirocyclization Requires optimized conditions depending on ring size and substitution
4 Purification Chromatography or recrystallization Ensures removal of unreacted reagents and side products

Analytical and Research Findings Relevant to Preparation

  • The Boc protection step is typically quantitative and monitored by TLC and NMR spectroscopy, showing characteristic tert-butyl signals.
  • The molecular weight and formula are confirmed by mass spectrometry and elemental analysis (e.g., C14H23NO4, MW ~269 g/mol for related bicyclic acids).
  • The Boc group provides stability during subsequent synthetic steps and can be removed selectively by acidic treatment (e.g., TFA in DCM).
  • The density and boiling point data for related compounds (density ~1.165 g/cm³, boiling point ~400.9 °C) indicate thermal stability suitable for synthetic manipulations.
  • Patents involving Boc-protected azadispiro compounds describe similar synthetic sequences emphasizing Boc protection and spiro ring formation.

Summary Table of Key Synthetic Parameters

Parameter Typical Value/Condition Reference/Notes
Boc Protection Reagent tert-Butyl dicarbonate (Boc2O) Standard reagent for N-protection
Base for Boc Protection Triethylamine, NaHCO3 Neutralizes acid byproducts
Solvent Dichloromethane (DCM), THF Common organic solvents
Temperature 0 to 40 °C Mild conditions to avoid side reactions
Reaction Time 2-4 hours Ensures complete protection
Purification Column chromatography, recrystallization Removes impurities
Analytical Techniques NMR, MS, IR, elemental analysis Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azadispiro[2.2.56.23]tridecane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of new functional groups to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azadispiro[2.2.56.23]tridecane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azadispiro[2.2.56.23]tridecane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Varying Spiro Architectures

Spirocyclic compounds differ in ring size, heteroatom placement, and substituents, which influence their physicochemical and biological properties. Key examples include:

Compound Name Spiro Structure Molecular Formula Key Functional Groups CAS Number References
9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azadispiro[2.2.56.23]tridecane-2-carboxylic acid [2.2.56.23]tridecane C₁₄H₂₃NO₅ Carboxylic acid, Boc-protected amine -
9-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-9-azaspiro[4.5]decane-3-carboxylic acid [4.5]decane C₁₄H₂₃NO₅ Carboxylic acid, Boc-protected amine 1251000-13-1
6-(Fmoc)-6-azaspiro[3.4]octane-2-carboxylic acid [3.4]octane C₂₃H₂₃NO₄ Carboxylic acid, Fmoc-protected amine 2287344-85-6
Methoxycarbonyl-9-aza-spiro[5.4]decane derivative [5.4]decane - Methoxycarbonyl, cyclic amine -

Key Observations :

  • Heteroatom Influence : The presence of oxygen (e.g., 6-oxa in spiro[4.5]decane) enhances polarity, whereas nitrogen-rich systems (e.g., 9-aza) improve hydrogen-bonding capacity .

Comparison of Protecting Groups

The Boc [(2-methylpropan-2-yl)oxycarbonyl] and Fmoc (9-fluorenylmethoxycarbonyl) groups are critical for nitrogen protection in peptide synthesis:

Protecting Group Stability Deprotection Conditions Applications Example Compound References
Boc Acid-labile HCl/dioxane or TFA Solid-phase peptide synthesis (SPPS) Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate
Fmoc Base-sensitive Piperidine SPPS under mild acidic conditions 2-[4-(Fmoc)piperazin-1-yl]acetic acid

Key Observations :

  • The Boc group in the target compound offers stability under basic conditions but requires acidic deprotection, limiting compatibility with acid-sensitive substrates .
  • Fmoc-protected analogs (e.g., 6-(Fmoc)-6-azaspiro[3.4]octane-2-carboxylic acid) are preferable for orthogonal protection strategies in SPPS .

Functional Group Variations

Carboxylic acid derivatives are compared based on substituents and reactivity:

Compound Class Functional Groups Reactivity Example References
Carboxylic acids -COOH Esterification, amidation Target compound
Esters -COOR Hydrolysis to acids or alcohols Methyl (2S)-3,3-dimethyl-2-[Boc]butanoate
Amides -CONHR Resistance to hydrolysis 8-(4-Dimethylaminophenyl)-9-benzothiazol-spiro derivatives

Key Observations :

  • The carboxylic acid group in the target compound enables direct conjugation to amines or alcohols, unlike ester or amide derivatives .
  • Amide-containing spiro compounds (e.g., 8-(4-Dimethylaminophenyl)-9-benzothiazol-spiro derivatives) exhibit enhanced metabolic stability, making them suitable for drug design .

Biological Activity

9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azadispiro[2.2.56.23]tridecane-2-carboxylic acid, also known by its CAS number 2089649-05-6, is a compound of significant interest due to its potential biological activities. This article reviews the available literature regarding its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H29N1O4C_{16}H_{29}N_{1}O_{4}, with a molecular weight of approximately 323.4 g/mol. The structure features a unique spirocyclic arrangement that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of receptor modulation and potential therapeutic applications.

1. Receptor Modulation

One of the primary areas of investigation is the compound's role as a modulator for specific receptors, particularly the CCR6 receptor. Compounds that target this receptor have implications in treating inflammatory diseases and certain cancers. The modulation of CCR6 can influence immune responses and has been linked to various pathological conditions, making this compound a candidate for further exploration in drug development .

2. Antitumor Activity

Preliminary studies have suggested that derivatives of azadispiro compounds may possess antitumor properties. For instance, related compounds have shown effectiveness in inhibiting tumor growth in xenograft models, suggesting that similar mechanisms may be at play with this compound .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the unique structural features facilitate interactions with cellular targets involved in signaling pathways related to cell proliferation and apoptosis.

Case Study 1: CCR6 Modulation

A study focused on azetidin derivatives demonstrated that modifications to the azadispiro structure could enhance binding affinity to CCR6, leading to improved therapeutic outcomes in inflammatory models . This highlights the potential of this compound as a lead compound for developing new anti-inflammatory agents.

Case Study 2: Antitumor Efficacy

In vivo studies involving related compounds indicated significant reductions in tumor size when administered at specific dosages, supporting the hypothesis that this class of compounds may be effective against malignancies . Further research is needed to establish the efficacy and safety profile of this compound specifically.

Data Summary

Property Value
Molecular FormulaC₁₆H₂₉N₁O₄
Molecular Weight323.4 g/mol
CAS Number2089649-05-6
Biological ActivitiesCCR6 modulation, Antitumor
Potential ApplicationsAnti-inflammatory agents, Cancer therapy

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